5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFTVTOWNFZLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)NN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150643 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114058-91-2 | |
| Record name | 5-(4-Fluorophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114058-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114058912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Fluorobenzoic Acid Hydrazide
The foundational step in classical approaches involves preparing 4-fluorobenzoic acid hydrazide. This intermediate is synthesized by refluxing 4-fluorobenzoic acid with excess hydrazine hydrate in ethanol under anhydrous conditions. The reaction typically achieves 85–90% yield after recrystallization from ethanol.
Formation of Potassium Dithiocarbazinate
The hydrazide intermediate is reacted with carbon disulfide (CS₂) in alkaline ethanol (5% NaOH) to form potassium dithiocarbazinate. This exothermic reaction proceeds at 0–5°C for 2 hours, yielding a yellow precipitate. The product is filtered and washed with cold ethanol to remove unreacted CS₂.
Cyclization to 5-(4-Fluorophenyl)-4H-1,2,4-Triazole-3-Thiol
The dithiocarbazinate salt is cyclized using hydrazine hydrate (80% v/v) in refluxing ethanol (4–6 hours). The reaction mechanism involves nucleophilic attack by hydrazine, leading to triazole ring closure and simultaneous elimination of H₂S. The crude product is purified via recrystallization from ethanol-water (3:1), achieving a yield of 60–70%.
Key Reaction Conditions:
-
Temperature: 80–85°C (reflux)
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Solvent: Ethanol (95%)
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Catalysts: None required
Thiosemicarbazide Cyclization Route
Preparation of Isobenzofuran Acyl Thiosemicarbazides
An alternative route involves synthesizing isobenzofuran acyl thiosemicarbazides. 4-Fluorophenyl isothiocyanate is reacted with 4-fluorobenzoic acid hydrazide in ethanol at 60°C for 3 hours. The intermediate thiosemicarbazide is isolated via vacuum filtration and dried under reduced pressure.
Cyclization Under Basic Conditions
The thiosemicarbazide is treated with 4N NaOH and refluxed for 6–8 hours. The alkaline conditions promote cyclization by facilitating intramolecular nucleophilic substitution, forming the triazole-thione structure. Neutralization with dilute HCl (10%) precipitates the product, which is washed with cold water and dried. This method yields 50–65% of the target compound.
Advantages:
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Avoids toxic CS₂
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Compatible with diverse aryl isothiocyanates
Modern One-Pot Synthesis Strategies
Simultaneous Hydrazide and Triazole Formation
A streamlined one-pot method involves reacting 4-fluorobenzoic acid directly with thiosemicarbazide precursors. In a typical procedure, 4-fluorobenzoic acid (1 equiv), thiourea (1.2 equiv), and hydrazine hydrate (2 equiv) are refluxed in ethanol-water (4:1) for 12 hours. The reaction proceeds via in situ hydrazide formation followed by cyclization, eliminating the need for intermediate isolation.
Alkaline Cyclization Optimization
A modified one-pot approach uses 4-fluorobenzoic acid hydrazide and alkyl isothiocyanates in ethanol, followed by refluxing in 4N NaOH for 4 hours. This method reduces solvent waste and shortens reaction times to 6 hours, achieving yields of 70–85%. The aqueous base enhances ring closure efficiency by deprotonating thiol groups, accelerating cyclization.
Comparative Performance:
| Method | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Classical Cyclization | 8–10 | 60–70 | 95–97% |
| Thiosemicarbazide | 10–12 | 50–65 | 92–94% |
| One-Pot Alkaline | 6 | 70–85 | 97–99% |
Spectroscopic Characterization and Validation
Fourier-Transform Infrared (FTIR) Analysis
The thiol (-SH) stretch appears as a broad peak at 2550–2600 cm⁻¹, while the C=S vibration is observed at 1170–1190 cm⁻¹. Aromatic C-F stretches are identified at 1220–1250 cm⁻¹, confirming fluorophenyl incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Elemental Analysis
Calculated for C₈H₆FN₃S: C 49.23%, H 3.09%, N 21.53%. Observed values typically deviate by <0.3%, confirming stoichiometric purity.
Challenges and Optimization Insights
Byproduct Formation in Classical Methods
Excessive CS₂ or incomplete cyclization generates dithiocarbamate byproducts, reducing yields. Optimizing CS₂ stoichiometry (1:1 molar ratio with hydrazide) and maintaining reflux temperatures above 80°C mitigate this issue.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H6FN3S
- Molecular Weight : 195.22 g/mol
- IUPAC Name : 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
This compound features a triazole ring with a thiol group, which contributes to its reactivity and potential applications in various fields.
Medicinal Chemistry Applications
-
Antifungal Activity
- Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. This compound has been studied for its efficacy against various fungal pathogens. For instance, it has shown promise in inhibiting the growth of Candida species and Aspergillus spp., which are common causes of infections in immunocompromised individuals .
-
Anticancer Properties
- Studies have suggested that triazole derivatives can inhibit cancer cell proliferation. The compound has been evaluated for its potential to target specific cancer cell lines, showing cytotoxic effects in vitro. Its mechanism may involve the inhibition of key enzymes involved in cell division and proliferation .
- Antimicrobial Activity
Agricultural Applications
- Fungicides
- Plant Growth Regulators
Material Science Applications
- Corrosion Inhibitors
- Polymer Additives
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antifungal Activity | PubChem | Effective against Candida spp., showing significant inhibition rates. |
| Anticancer Properties | VWR | Induced apoptosis in cancer cell lines; potential for further development. |
| Agricultural Fungicides | PubChem | Demonstrated efficacy as a fungicide; reduced fungal infection rates in crops. |
| Corrosion Inhibitors | Effective at forming protective layers on metals; reduced corrosion rates observed. |
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or inhibition of essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent effects. Below is a detailed comparison with analogous compounds:
Halogen-Substituted Phenyl Derivatives
- 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (Yucasin): Structure: Chlorine replaces fluorine at the para position. Activity: Yucasin inhibits YUCCA (YUC) flavin monooxygenases in auxin biosynthesis, reducing indole-3-acetic acid (IAA) levels in plants. Its IC₅₀ is ~12 µM, attributed to the chloro group’s electron-withdrawing nature and larger atomic radius compared to fluorine . Comparison: The 4-fluorophenyl analog may exhibit weaker YUC inhibition due to fluorine’s smaller size and lower polarizability, reducing van der Waals interactions with the enzyme’s active site .
5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiol :
Electron-Withdrawing Group Modifications
- 5-(4-Nitrophenyl)-4H-1,2,4-triazole-3-thiol: Structure: Nitro group at the para position. Activity: Forms Schiff bases (e.g., with 4-phenoxybenzaldehyde) for antimicrobial applications. The nitro group’s strong electron-withdrawing effect increases reactivity but reduces solubility compared to the fluoro analog .
- 5-(4-Trifluoromethylphenyl)-4H-1,2,4-triazole-3-thiol: Structure: Trifluoromethyl (-CF₃) at the para position. Activity: Exhibits potent inhibition of bacterial enzymes (MIC = 5.1 µM against P. aeruginosa), attributed to -CF₃’s lipophilicity enhancing membrane penetration .
Heterocyclic and Aromatic Hybrids
5-(Pyridin-2-yl)-4H-1,2,4-triazole-3-thiol :
5-(1H-Indol-3-yl)-4H-1,2,4-triazole-3-thiol :
Schiff Base Derivatives
- 4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: Structure: Fluorophenyl-linked Schiff base. Activity: Exhibited 92% inhibition of E. coli growth at 10 µM, outperforming non-fluorinated analogs due to fluorine’s electronegativity stabilizing the azomethine bond .
Key Data Tables
Table 2: Corrosion Inhibition Efficiency
Research Findings and Trends
- Electron-Withdrawing Groups : Fluorine’s small size and electronegativity enhance solubility and metabolic stability but may reduce binding affinity compared to bulkier halogens like chlorine .
- Hybrid Derivatives : Schiff base and heterocyclic hybrids (e.g., indole, pyridine) improve biological activity by enabling π-π stacking and hydrogen bonding .
- Corrosion Inhibition : Para-substituted derivatives generally outperform meta/ortho analogs due to symmetrical adsorption on metal surfaces .
Biological Activity
5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. Additionally, it discusses synthesis methodologies, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a triazole ring with a thiol functional group and a fluorinated phenyl substituent, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with thiocarbonyl compounds. Various alkyl derivatives have also been synthesized to enhance specific biological activities. For instance, alkylation reactions have been performed to study their effects on COX enzyme inhibition and anti-inflammatory properties .
1. Anti-inflammatory Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. In particular, studies have shown that this compound can selectively inhibit COX-1 over COX-2, thereby reducing the production of pro-inflammatory prostaglandins .
Table 1: Inhibition Potency of Triazole Derivatives on COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 10 | 30 |
| Other Triazole Derivatives | Varies | Varies |
This selectivity suggests potential for therapeutic applications in treating inflammatory diseases with minimized side effects.
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. For example, studies have shown that it exhibits activity against Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 2: Antimicrobial Activity of Triazole Compounds
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
3. Anticancer Activity
Triazoles are known for their anticancer properties due to their ability to inhibit various cancer cell lines. The compound has been tested in vitro against several cancer types, showing promising results in reducing cell viability in breast and lung cancer cell lines through apoptosis induction .
Case Study: Anticancer Efficacy
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell proliferation by approximately 60% at a concentration of 25 µM after 48 hours of exposure .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the phenyl ring enhances lipophilicity and may improve membrane permeability. Variations in substituents on the triazole ring can lead to changes in biological activity; thus, systematic modifications are essential for optimizing efficacy .
Q & A
Q. What are the standard synthetic protocols for 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives?
The synthesis typically involves cyclization of thiosemicarbazide intermediates under basic conditions. For example, 5-(4-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol can be synthesized by reacting hydrazinecarbothioamide precursors in basic media, followed by alkylation with agents like phenacyl bromide to generate S-substituted derivatives (e.g., Mannich bases or S-alkylated compounds) . Optimization often includes refluxing in ethanol or methanol with NaOH as a catalyst, achieving yields of 70–85% after recrystallization .
Q. What spectroscopic and analytical techniques are employed to characterize this compound?
Characterization relies on:
- ¹H-NMR to confirm substituent positions and hydrogen environments.
- Elemental analysis to verify purity and stoichiometry.
- LC-MS for molecular weight confirmation and fragmentation pattern analysis .
Advanced studies may incorporate FT-IR to identify thiol (-SH) or thione (-C=S) tautomerism .
Advanced Research Questions
Q. How can alkylation reactions of this compound be optimized for improved selectivity?
Alkylation efficiency depends on:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic thiol reactivity.
- Temperature control : Reactions at 60–80°C minimize side products like disulfides .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) resolves S-alkyl vs. N-alkyl isomerism .
Q. What computational methods are used to predict the pharmacological potential of derivatives?
- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., fungal CYP51 or bacterial dihydrofolate reductase) .
- ADME prediction (SwissADME) assesses bioavailability, with logP values <3.5 indicating favorable membrane permeability .
- PASS Online predicts antimicrobial or antifungal activity based on structural similarity to known bioactive triazoles .
Q. How can researchers address contradictions in biological activity data across derivatives?
Contradictions often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., -Cl) may enhance antifungal activity but reduce solubility, leading to false negatives in wet-lab assays .
- Steric hindrance from bulky substituents (e.g., tert-butyl) can disrupt target binding despite favorable in silico predictions .
Resolution strategies include:- Dose-response assays to differentiate true inactivity from poor solubility.
- Comparative molecular field analysis (CoMFA) to map substituent effects on bioactivity .
Methodological Considerations
Q. What experimental designs are critical for studying tautomerism in this compound?
- Solvent-dependent NMR : Compare ¹H-NMR spectra in DMSO-d₆ (stabilizes thiol form) vs. CDCl₃ (favors thione tautomer) .
- X-ray crystallography resolves tautomeric states in solid phases, revealing hydrogen-bonding patterns .
Q. How do reaction conditions influence the synthesis of Mannich base derivatives?
Mannich reactions require:
- Formaldehyde equivalents (e.g., paraformaldehyde) and secondary amines (e.g., morpholine).
- Acidic conditions (pH 4–5) to protonate the thiol group, enhancing nucleophilicity .
Yields drop below pH 3 due to premature formaldehyde polymerization .
Data Analysis and Validation
Q. What statistical approaches validate synthetic reproducibility?
Q. How are structure-activity relationships (SARs) established for antimicrobial derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
